1-(2-iodoethyl)adamantane 1-(2-iodoethyl)adamantane
Brand Name: Vulcanchem
CAS No.: 75014-39-0
VCID: VC11552978
InChI:
SMILES:
Molecular Formula: C12H19I
Molecular Weight: 290.2

1-(2-iodoethyl)adamantane

CAS No.: 75014-39-0

Cat. No.: VC11552978

Molecular Formula: C12H19I

Molecular Weight: 290.2

Purity: 95

* For research use only. Not for human or veterinary use.

1-(2-iodoethyl)adamantane - 75014-39-0

Specification

CAS No. 75014-39-0
Molecular Formula C12H19I
Molecular Weight 290.2

Introduction

Structural and Chemical Properties of 1-(2-Iodoethyl)adamantane

Molecular Architecture

The adamantane core consists of four fused cyclohexane rings arranged in a diamondoid lattice, providing exceptional thermal stability and rigidity . Substitution at the bridgehead position (C1) with a 2-iodoethyl group introduces steric bulk and electronic effects. The iodine atom, with its high atomic radius and polarizable electron cloud, enhances susceptibility to nucleophilic substitution (SN2) and radical-mediated reactions.

Electronic Effects

The C–I bond in the 2-iodoethyl moiety has a bond dissociation energy of approximately 234 kJ/mol, weaker than C–Br (285 kJ/mol) and C–Cl (327 kJ/mol) . This lower stability facilitates iodine’s role as a leaving group in substitution reactions. Quantum mechanical calculations on similar adamantane derivatives suggest that electron-withdrawing substituents increase the electrophilicity of adjacent carbons, promoting reactivity in cross-coupling reactions .

Synthesis Strategies

Halogenation of Adamantane Derivatives

While no direct synthesis of 1-(2-iodoethyl)adamantane is documented, analogous methods for introducing halogens to adamantane frameworks provide a foundation. For example, the Ritter reaction—used to synthesize N-(1-adamantyl)acetamide from adamantanol and acetonitrile in the presence of sulfuric acid —could be adapted by replacing acetonitrile with iodoethane.

Proposed Pathway

  • Adamantane Functionalization: React adamantane with ethylene oxide under acidic conditions to form 1-(2-hydroxyethyl)adamantane.

  • Iodination: Treat the hydroxyl intermediate with hydroiodic acid (HI) in a nucleophilic substitution reaction:

    1-(2-Hydroxyethyl)adamantane+HI1-(2-Iodoethyl)adamantane+H2O\text{1-(2-Hydroxyethyl)adamantane} + \text{HI} \rightarrow \text{1-(2-Iodoethyl)adamantane} + \text{H}_2\text{O}

    This method mirrors the synthesis of 1-bromoadamantane using HBr .

Catalytic Approaches

The use of molybdenum hexacarbonyl (Mo(CO)₆) as a catalyst in adamantane functionalization, as demonstrated in the synthesis of N-(1-adamantyl)acetamide , suggests potential for iodine incorporation. A hypothetical protocol might involve:

  • Reactants: Adamantane, iodoethane, Mo(CO)₆, and a halogen source (e.g., CBrCl₃).

  • Conditions: 130–140°C in a sealed autoclave for 2–3 hours .

Reactivity and Functionalization

Nucleophilic Substitution

The iodine atom in 1-(2-iodoethyl)adamantane is primed for displacement by nucleophiles (e.g., amines, alkoxides). For instance:

1-(2-Iodoethyl)adamantane+NaOCH31-(2-Methoxyethyl)adamantane+NaI\text{1-(2-Iodoethyl)adamantane} + \text{NaOCH}_3 \rightarrow \text{1-(2-Methoxyethyl)adamantane} + \text{NaI}

This reactivity is comparable to 1-bromoadamantane, which forms ethers and thioethers in high yields .

Cross-Coupling Reactions

Applications and Future Directions

Pharmaceutical Intermediates

Adamantane derivatives are pivotal in drug design due to their lipid solubility and metabolic stability. 1-(2-Iodoethyl)adamantane could serve as a precursor to antiviral or antiparkinsonian agents, analogous to amantadine derivatives .

Materials Science

The compound’s rigidity and halogen content make it a candidate for:

  • Liquid Crystals: As a mesogenic core for thermally stable displays.

  • Polymer Additives: To enhance thermal resistance in engineering plastics.

Challenges and Research Gaps

  • Synthetic Optimization: Current methods for analogous compounds yield 70–95% , but 1-(2-iodoethyl)adamantane’s synthesis remains unreported.

  • Biological Profiling: Toxicity and pharmacokinetic studies are absent.

  • Scalability: Large-scale production requires cost-effective iodination strategies.

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